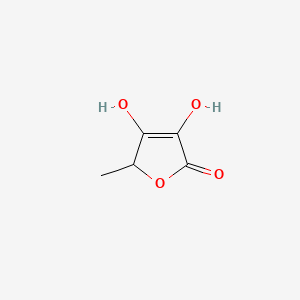

3,4-Dihydroxy-5-methylfuran-2(5H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydroxy-2-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-2-3(6)4(7)5(8)9-2/h2,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEPVSZWYGTTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C(C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957044 | |

| Record name | 4,5-Dihydroxy-2-methylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3566-57-2 | |

| Record name | 2(5H)-Furanone, 3,4-dihydroxy-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003566572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-2-methylfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-dihydroxy-5-methylfuran-2(5H)-one: From Chemical Synthesis to Therapeutic Potential

Introduction: Unveiling the Potential of a Versatile Furanone

3,4-dihydroxy-5-methylfuran-2(5H)-one, a member of the furanone family of heterocyclic organic compounds, is a molecule of growing interest to the scientific community.[1] Also known by the trivial name maple furanone, this compound and its structural relatives are found in various natural sources and are known for their diverse biological activities.[2][3] The 2(5H)-furanone scaffold is a key pharmacophore present in numerous natural products and synthetic compounds exhibiting a wide array of therapeutic effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][4][5][6]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore detailed synthetic strategies, and elucidate its known biological activities and mechanisms of action. Furthermore, we will discuss the potential applications of this molecule in drug discovery and development, highlighting the promise of the furanone scaffold in creating novel therapeutics.

Chemical and Physical Properties

The chemical structure of this compound is characterized by a five-membered lactone ring with two hydroxyl groups at the C3 and C4 positions and a methyl group at the C5 position. This substitution pattern imparts specific chemical reactivity and is crucial for its biological functions. The hydroxyl groups, in particular, can participate in hydrogen bonding and redox reactions, influencing the molecule's interactions with biological targets.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 3566-57-2 | [5] |

| Molecular Formula | C₅H₆O₄ | [5] |

| Molecular Weight | 130.10 g/mol | [5] |

| Density (Predicted) | 1.6±0.1 g/cm³ | [5] |

| Boiling Point (Predicted) | 330.5±42.0 °C at 760 mmHg | |

| LogP (Predicted) | -0.79 | |

| Appearance | Colorless crystals | [7] |

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives can be achieved through several synthetic routes, often starting from readily available precursors. One common approach involves the oxidation of a substituted furanone precursor.[2] The reactivity of the furanone core, particularly the dihalo-substituted analogs, has been extensively studied, showcasing its versatility as a synthetic intermediate.[4][5]

Proposed Synthetic Workflow

A plausible synthetic route to this compound can be conceptualized starting from 5-methylfurfural. This multi-step synthesis would involve oxidation and hydroxylation steps. The following diagram illustrates a conceptual workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach for Furanone Synthesis

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glyoxylic acid hydrate in an appropriate organic solvent such as methanol or ethanol at 0-5 °C.

-

Amine Addition: Slowly add morpholine to the solution while maintaining the temperature. The molar ratio of glyoxylic acid hydrate to morpholine should be approximately 1:1.5. Stir the mixture for 20-40 minutes.

-

Aldehyde Condensation: Add propionaldehyde to the reaction mixture. Heat the reaction to 40-80 °C and maintain for 4-6 hours.

-

Acidification and Cyclization: After the reaction is complete, concentrate the solution under reduced pressure. Add a solution of hydrochloric acid (6-10 mol/L) and heat the mixture to 70-90 °C for 1-2 hours to facilitate cyclization.

-

Purification: The final product can be purified by vacuum distillation.

Causality Behind Experimental Choices: The use of morpholine acts as a catalyst for the initial condensation reaction. The subsequent acidification and heating steps are crucial for the cyclization to form the furanone ring. The choice of solvent and temperature is optimized to ensure a good yield and minimize side reactions.

Biological Activities and Mechanisms of Action

Furanone derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.[1]

Antimicrobial and Antibiofilm Activity

Numerous studies have highlighted the potent antimicrobial and antibiofilm properties of furanones.[6][9][10] Halogenated furanones, in particular, have been shown to inhibit biofilm formation in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[6]

Mechanism of Action: A key mechanism behind the antibiofilm activity of some furanones is the interference with bacterial quorum sensing (QS) systems.[11] QS is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. By disrupting QS signaling, furanones can effectively prevent the establishment of harmful biofilms.

Caption: Proposed mechanism of quorum sensing inhibition by furanones.

Antioxidant Activity

This compound is reported to possess antioxidant properties, which are attributed to its ability to neutralize free radicals.[2] The presence of the hydroxyl groups on the furanone ring is likely crucial for this activity, as they can donate a hydrogen atom to quench reactive oxygen species (ROS).

Mechanism of Action: The antioxidant activity of furanones can be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating Nrf2, furanones can enhance the cell's endogenous defense mechanisms against oxidative stress.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be quantitatively assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2][12] This method is based on the reduction of the stable DPPH radical by an antioxidant, which results in a color change from violet to yellow, measurable by spectrophotometry.[12]

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 1 mM).

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate or cuvettes, mix a defined volume of the DPPH solution with each dilution of the sample. Include a control with methanol instead of the sample.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity for each sample concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Applications in Drug Development

The diverse biological activities of the furanone scaffold make it a promising starting point for the development of new therapeutic agents.[1][13]

Potential Therapeutic Areas:

-

Infectious Diseases: The antimicrobial and antibiofilm properties of furanone derivatives suggest their potential as novel antibiotics or as adjuvants to enhance the efficacy of existing antibiotics.[6][10]

-

Inflammatory Diseases: The antioxidant and potential anti-inflammatory activities could be harnessed for the treatment of diseases with an inflammatory component.

-

Oncology: The anticancer properties observed in some furanone derivatives, such as the induction of cell cycle arrest and apoptosis, warrant further investigation for cancer therapy.[5]

Challenges and Future Directions:

While the furanone scaffold holds significant promise, there are challenges to be addressed in the drug development process. These include optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, ensuring their safety and minimizing off-target effects. Future research should focus on structure-activity relationship (SAR) studies to design more potent and selective furanone derivatives, as well as in-depth preclinical and clinical studies to validate their therapeutic potential.

Conclusion

This compound is a fascinating molecule that stands at the intersection of natural products chemistry, synthetic organic chemistry, and medicinal chemistry. Its inherent biological activities, coupled with the synthetic tractability of the furanone scaffold, make it and its derivatives highly attractive for further research and development. This guide has provided a comprehensive overview of the current knowledge surrounding this compound, with the aim of inspiring and facilitating future investigations into its therapeutic potential.

References

-

Gajda, T., et al. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(16), 4949. Available at: [Link]

-

National Center for Biotechnology Information (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Library of Medicine. Available at: [Link]

-

Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. National Center for Biotechnology Information. Available at: [Link]

-

Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers Media S.A. Available at: [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. PubMed. Available at: [Link]

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Center for Biotechnology Information. Available at: [Link]

- Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.

-

Research Progress on Furanones. Foreverest Resources Ltd. Available at: [Link]

-

Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. PubMed. Available at: [Link]

-

Paper-based DPPH Assay for Antioxidant Activity Analysis. ResearchGate. Available at: [Link]

-

Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. ResearchGate. Available at: [Link]

-

3-methyl-2(5h)-furanone. Organic Syntheses. Available at: [Link]

-

Chemical structures of the furanone compounds It was revealed in our... ResearchGate. Available at: [Link]

-

2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF); antimicrobial compound with cell cycle arrest in nosocomial pathogens. PubMed. Available at: [Link]

-

Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. ResearchGate. Available at: [Link]

-

Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. PubMed. Available at: [Link]

-

Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

The 5-hydroxyfuran-2(5H)-one a useful platform molecule for development of new organocatalytic asymmetric one-pot reactions. ANR. Available at: [Link]

-

Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. Available at: [Link]

-

LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. YouTube. Available at: [Link]

-

Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. Semantic Scholar. Available at: [Link]

-

5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ResearchGate. Available at: [Link]

-

A dual mechanism of 4-hydroxy-5-methyl-3[2H]-furanone inhibiting cellular melanogenesis. PubMed. Available at: [Link]

-

DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

-

see manuscript DOI for details. bioRxiv. Available at: [Link]

Sources

- 1. Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 3566-57-2 | Benchchem [benchchem.com]

- 3. Buy 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one | 698-10-2 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity | MDPI [mdpi.com]

- 7. biosynth.com [biosynth.com]

- 8. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 9. Frontiers | Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus [frontiersin.org]

- 10. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. foreverest.net [foreverest.net]

Physical and chemical properties of 3,4-Dihydroxy-5-methylfuran-2(5H)-one

An In-depth Technical Guide to 3,4-Dihydroxy-5-methylfuran-2(5H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3566-57-2), a heterocyclic organic compound of significant interest in flavor chemistry and pharmacology. We will delve into its core physicochemical properties, spectroscopic profile, chemical reactivity, and established synthetic methodologies. Furthermore, this guide will explore its biological activities, including its roles as an antioxidant and antimicrobial agent, providing researchers and drug development professionals with a detailed understanding of its scientific and commercial potential.

Introduction and Molecular Overview

This compound is a substituted furanone, a class of compounds characterized by a five-membered ring containing four carbon atoms, one oxygen atom, and a ketone group. Specifically, it is a cyclic γ-lactone derivative with a furanone core featuring hydroxyl groups at the C3 and C4 positions and a methyl group at the C5 position.[1] Its molecular formula is C₅H₆O₄.[1] The presence of multiple polar functional groups—two hydroxyls, a lactone, and an ether linkage within the ring—governs its chemical behavior and biological interactions. This structure makes it a subject of interest in medicinal chemistry and a recognized flavoring agent in the food industry.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a molecule are fundamental to its application in research and industry. The properties of this compound are summarized below.

Physical Properties

The defining physical traits of this compound are tabulated for clarity. The polarity imparted by the hydroxyl and carbonyl groups suggests solubility in polar solvents and a relatively high melting point for a molecule of its size.

| Property | Value | Source |

| CAS Number | 3566-57-2 | [1] |

| Molecular Formula | C₅H₆O₄ | [1] |

| Molecular Weight | 130.10 g/mol (approx.) | [1] |

| Appearance | Colorless crystals | [2] |

| Solubility | Soluble in polar solvents like water, DMSO, and methanol. | [3] |

Note: Specific values for melting point, boiling point, and density were not available in the provided search results for this compound. However, data for the related compound 5-Hydroxy-4-methyl-2(5H)-furanone (CAS 40834-42-2) includes a boiling point of 113 °C at 0.05 Torr and a predicted density of ~1.35 g/cm³.[3][4] These values can serve as a rough estimate.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. While detailed NMR or IR spectra were not provided in the search results, mass spectrometry data is available.

-

Gas Chromatography-Mass Spectrometry (GC-MS): PubChem lists GC-MS data for the saturated analogue, 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one (CID 548246), which can provide insights into fragmentation patterns. Key fragments are observed at m/z values of 43, 60, and 73.[5] This information is crucial for identifying the compound in complex mixtures.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its array of functional groups. The interplay between the enol, lactone, and secondary alcohol moieties creates a versatile chemical scaffold.

Caption: Generalized workflow for the synthesis of the target compound via oxidation.

Example Experimental Protocol: Oxidation of 5-methylfuran-2(3H)-one

This protocol is a generalized procedure based on common oxidation reactions for furanone synthesis. [1]Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

Objective: To synthesize this compound.

Materials:

-

5-methylfuran-2(3H)-one (starting material)

-

Potassium permanganate (KMnO₄) or 30% Hydrogen peroxide (H₂O₂)

-

Appropriate solvent (e.g., acetone, water, or a biphasic system)

-

Dilute sulfuric acid or sodium hydroxide for pH control

-

Sodium bisulfite (for quenching KMnO₄)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the starting material, 5-methylfuran-2(3H)-one, in a suitable solvent in a three-necked flask equipped with a stirrer and a thermometer. Cool the mixture in an ice bath.

-

Oxidant Addition: Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or H₂O₂) dropwise to the cooled solution while maintaining the temperature below 5-10 °C. The reaction is exothermic and requires careful monitoring.

-

pH Control: Throughout the addition, monitor and adjust the pH of the reaction mixture as required by the specific protocol (acidic or basic conditions may be necessary to facilitate the oxidation). [1]4. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any excess oxidant. If using KMnO₄, add a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate is dissolved.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product multiple times with ethyl acetate.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry, NMR, and IR spectroscopy.

Biological Significance and Applications

This compound is not merely a synthetic curiosity; it possesses notable biological activities and applications.

-

Flavor and Fragrance: It is recognized as a flavoring agent in the food industry, valued for its sweet and fruity aroma profile. [1]* Antioxidant Activity: The dihydroxy substitution on the furanone ring imparts significant antioxidant properties. It can scavenge free radicals and modulate cellular pathways associated with oxidative stress, such as the Nrf2 pathway, leading to the expression of antioxidant enzymes. [1]* Anticancer Potential: Studies have shown that it can induce cytotoxicity in cancer cells. [1]For example, it exhibited significant effects against MCF-7 breast cancer cells, potentially by inhibiting enzymes involved in the production of reactive oxygen species (ROS) and promoting apoptosis. [1]* Antimicrobial Properties: The compound has also demonstrated the ability to inhibit the growth of various bacteria and fungi. [1]

Conclusion

This compound is a multifaceted molecule with a well-defined chemical structure that gives rise to a range of useful properties. Its reactivity makes it a versatile building block for organic synthesis, while its biological profile as an antioxidant, anticancer, and antimicrobial agent presents significant opportunities for drug discovery and development. Furthermore, its application as a flavoring agent underscores its commercial relevance. This guide provides a foundational understanding for scientists and researchers looking to explore the full potential of this intriguing furanone derivative.

References

-

MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]

- Google Patents. (1997). US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

-

ChemRxiv. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dihydroxy-5-methyl-dihydrofuran-2-one. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Hydroxy-2(5H)-furanone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Retrieved from [Link]

-

ResearchGate. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. Retrieved from [Link]

Sources

Unlocking the Protective Potential: A Technical Guide to the Antioxidant Properties of Dihydroxy Furanones

Foreword: The Double-Edged Sword of Oxidative Stress and the Promise of Dihydroxy Furanones

In the intricate landscape of cellular biology, a delicate equilibrium exists between the production of reactive oxygen species (ROS) and the body's endogenous antioxidant defense mechanisms. Disruption of this balance, a state known as oxidative stress, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] Consequently, the quest for novel antioxidant compounds that can bolster cellular defenses is a cornerstone of modern drug discovery and development.

Among the myriad of chemical scaffolds under investigation, furanone derivatives have emerged as a class of significant interest.[2] These five-membered heterocyclic compounds are prevalent in both natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[3][4] This guide focuses specifically on dihydroxy furanones, a subset of this family characterized by the presence of two hydroxyl groups, which are hypothesized to be crucial for their antioxidant potential.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a foundational understanding of the chemistry, antioxidant mechanisms, and robust evaluation methodologies pertinent to dihydroxy furanones. We will explore not only their capacity to neutralize harmful free radicals but also their potential to modulate the cell's own protective signaling pathways. Furthermore, we will address the critical duality of some furanones, which can exhibit pro-oxidant activity under certain conditions, a crucial consideration for therapeutic development.[5]

The Chemical Foundation of Antioxidant Activity in Dihydroxy Furanones

The antioxidant capacity of dihydroxy furanones is intrinsically linked to their chemical structure. The 2(5H)-furanone core, a lactone ring, possesses a conjugated system that can stabilize radical species.[3][4] The positioning and electronic environment of the two hydroxyl (-OH) groups are paramount to their function. These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction of oxidation.

The general structure of a dihydroxy furanone provides several key features that contribute to its antioxidant potential:

-

Hydroxyl Groups as Hydrogen Donors: The primary mechanism of radical scavenging by phenolic and enolic compounds is through hydrogen atom transfer (HAT).[6] The hydroxyl groups on the furanone ring can donate a hydrogen atom to a free radical (R•), forming a stable furanone radical and a non-radical species (RH). The stability of the resulting furanone radical is crucial, as an unstable radical could potentially propagate further radical reactions.

-

Electron-Donating Capacity: Dihydroxy furanones can also participate in single electron transfer (SET) mechanisms.[6] In this process, the furanone molecule donates an electron to a radical, forming a radical cation. This is often followed by proton transfer (PT) to fully neutralize the initial radical.

-

Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[7] The hydroxyl and carbonyl groups of dihydroxy furanones can act as chelation sites, binding to these metal ions and preventing them from participating in redox cycling.[8][9]

Below is a conceptual diagram illustrating the core structure and key antioxidant features of a dihydroxy furanone.

Caption: Core structure and antioxidant features of dihydroxy furanones.

In Vitro Evaluation of Antioxidant Properties: A Methodological Framework

A comprehensive assessment of the antioxidant potential of dihydroxy furanones necessitates a multi-assay approach. This is because different assays reflect different aspects of antioxidant activity. Below are detailed protocols for key in vitro assays, chosen to provide a holistic view of a compound's capabilities.

Radical Scavenging Assays

These assays directly measure the ability of a compound to neutralize stable free radicals.

The DPPH assay is a rapid and widely used method to screen for radical scavenging activity.[3][10] The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[3]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[11]

-

Prepare a series of concentrations of the dihydroxy furanone test compound in methanol.

-

A suitable positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.[3][10]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates a higher antioxidant activity.[13]

-

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.[14]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[14]

-

On the day of the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Prepare various concentrations of the dihydroxy furanone test compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add 20 µL of the test compound or standard at different concentrations to 180 µL of the diluted ABTS•⁺ solution in a 96-well microplate.

-

Incubate the plate at room temperature for 6 minutes in the dark.[14]

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

-

Reducing Power Assays

These assays measure the ability of a compound to donate an electron, thereby reducing an oxidant.

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.[15][16]

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[1]

-

-

Assay Procedure:

-

Add 20 µL of the test compound, standard (e.g., FeSO₄), or blank (solvent) to a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.[17]

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.[17]

-

A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be a biologically relevant assay as it utilizes a HAT mechanism.[18]

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in phosphate buffer.

-

Prepare various concentrations of the dihydroxy furanone test compound and a Trolox standard.

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[19][21]

-

The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents.

-

Metal Chelating Assay

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺), preventing the formation of the Fenton reaction-initiating Fe²⁺-ferrozine complex.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 2 mM solution of FeCl₂.

-

Prepare a 5 mM solution of ferrozine.

-

Prepare various concentrations of the dihydroxy furanone test compound and a positive control (e.g., EDTA).

-

-

Assay Procedure:

-

Mix 50 µL of the test compound or standard with 50 µL of 2 mM FeCl₂.

-

Initiate the reaction by adding 100 µL of 5 mM ferrozine.

-

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.[7]

-

The percentage of metal chelating activity is calculated as: % Chelating = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without test compound).

-

Data Presentation: A Comparative Overview

To facilitate the comparison of the antioxidant potential of different dihydroxy furanone derivatives, quantitative data from these assays should be summarized in a clear and structured table.

| Dihydroxy Furanone Derivative | DPPH IC₅₀ (µM) | ABTS TEAC (mM Trolox/mM) | FRAP (mM Fe²⁺/mM) | ORAC (µM Trolox/µM) | Metal Chelating IC₅₀ (µM) |

| Compound A | Value | Value | Value | Value | Value |

| Compound B | Value | Value | Value | Value | Value |

| Ascorbic Acid (Control) | Value | Value | Value | Value | N/A |

| Trolox (Control) | Value | Value | Value | Value | N/A |

| EDTA (Control) | N/A | N/A | N/A | N/A | Value |

Cellular Antioxidant Activity and Modulation of Signaling Pathways

While in vitro chemical assays are essential for initial screening, understanding the antioxidant effects of dihydroxy furanones in a biological context is critical. Cellular assays provide insights into bioavailability, metabolism, and interaction with endogenous antioxidant systems.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within a cell line (e.g., HepG2, C2C12) after exposure to an oxidizing agent.

Experimental Workflow:

Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.

Modulation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular antioxidant response.[22] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[22] Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus.[23] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[23][24]

Investigating the ability of dihydroxy furanones to activate the Nrf2-ARE pathway is crucial for understanding their potential to induce a long-lasting protective effect.

Experimental Approaches to Assess Nrf2 Activation:

-

Western Blotting: To measure the protein levels of Nrf2 in the nucleus and cytoplasm, as well as the expression of downstream target proteins like HO-1 and NQO1.

-

Quantitative PCR (qPCR): To quantify the mRNA expression levels of Nrf2 target genes.

-

Immunofluorescence Microscopy: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus.

-

Reporter Gene Assays: Using a cell line containing an ARE-luciferase reporter construct to directly measure the transcriptional activity of Nrf2.

Signaling Pathway Diagram:

Caption: Nrf2-ARE Signaling Pathway Activation.

Concluding Remarks and Future Directions

Dihydroxy furanones represent a promising class of compounds with significant antioxidant potential. Their multifaceted mechanisms of action, including radical scavenging, metal chelation, and potential modulation of endogenous antioxidant pathways like Nrf2-ARE, make them attractive candidates for further investigation in the context of oxidative stress-related diseases.

However, it is imperative to approach their study with scientific rigor. The potential for pro-oxidant activity, particularly in the presence of transition metals, underscores the need for comprehensive toxicological evaluation. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To elucidate the optimal number and position of hydroxyl groups and other substituents for maximal antioxidant activity and minimal toxicity.

-

In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of disease.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion of these compounds, which is crucial for their development as therapeutic agents.

By employing the robust methodologies outlined in this guide, the scientific community can systematically unravel the full therapeutic potential of dihydroxy furanones, paving the way for the development of novel and effective strategies to combat oxidative stress and its debilitating consequences.

References

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

-

Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f). (1998). PubMed. [Link]

-

Novel ABTS-dot-blot method for the assessment of antioxidant properties of food packaging. (n.d.). ResearchGate. [Link]

-

Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. (n.d.). MDPI. [Link]

-

Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts. (n.d.). PubMed. [Link]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts. [Link]

-

Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. (2024). PubMed. [Link]

-

Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). MDPI. [Link]

-

A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. [Link]

-

Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. (2023). PMC - NIH. [Link]

-

Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. (n.d.). PMC - PubMed Central. [Link]

-

Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants. (n.d.). PMC - NIH. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

-

Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases. (2021). MDPI. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. [Link]

-

Does anyone know an easy protocol for DPPH assay?. (2013). ResearchGate. [Link]

-

ORAC Antioxidant Assay Kit. (2021). Zen-Bio. [Link]

-

The possible reaction mechanism: HAT and SET-PT, between DPPH radical.... (n.d.). ResearchGate. [Link]

-

Investigation of metal–flavonoid chelates and the determination of flavonoids via metal–flavonoid complexing reactions. (n.d.). ResearchGate. [Link]

-

Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen. (n.d.). NIH. [Link]

-

Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. (n.d.). PMC - PubMed Central. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (n.d.). MDPI. [Link]

-

Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). PMC - NIH. [Link]

-

The main radical scavenging reaction mechanisms: (i) HAT, (ii) SET-PT and (iii) SPLET.. (n.d.). ResearchGate. [Link]

-

OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc.. [Link]

-

Results of antioxidant activity. | Download Table. (n.d.). ResearchGate. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI. [Link]

-

Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis. (2021). Frontiers. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. [Link]

-

FRAP Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). PMC - NIH. [Link]

-

Antioxidant Assay: The DPPH Method. (n.d.). University of Alabama in Huntsville. [Link]

-

Measuring antioxidant capacity using the ORAC and TOSC assays. (n.d.). ResearchGate. [Link]

-

NRF2 pathway as the mechanism behind sulforaphane's protective effects | Jed Fahey. (2020). YouTube. [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

-

Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. (n.d.). NIH. [Link]

-

Metal chelating activities of plant extracts at different concentrations. Data are reported as mean ± SE values (n=3).. (n.d.). ResearchGate. [Link]

-

Concentration-dependent HAT/ET mechanism of the reaction of phenols with 2,2-diphenyl-1-picrylhydrazyl (dpph˙) in methanol. (2022). RSC Publishing. [Link]

-

Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidative activities of 4-hydroxy-3(2H)-furanones and their anti-cataract effect on spontaneous cataract rat (ICR/f) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone|CAS 10230-62-3 [benchchem.com]

- 6. Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. zen-bio.com [zen-bio.com]

- 18. zen-bio.com [zen-bio.com]

- 19. activeconceptsllc.com [activeconceptsllc.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis [frontiersin.org]

- 24. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of platycodin D against oxidative stress-induced DNA damage and apoptosis in C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,4-Dihydroxy-5-methylfuran-2(5H)-one: A Detailed Guide to Precursor-Based Methodologies

Introduction: The Significance of 3,4-Dihydroxy-5-methylfuran-2(5H)-one

This compound is a fascinating heterocyclic compound belonging to the furanone family.[1] These molecules are of significant interest due to their presence in a variety of natural products and their wide range of biological activities.[2] Furanones are known for their distinct sensory properties, often contributing to the caramel-like and sweet flavors in thermally processed foods through the Maillard reaction.[3][4] Beyond their role in flavor chemistry, substituted furanones are recognized as important pharmacophores in medicinal chemistry. The structural motif of this compound, with its multiple hydroxyl groups and a chiral center, makes it a valuable building block for the synthesis of more complex bioactive molecules. This guide provides a detailed exploration of the synthetic routes to this target molecule from various precursors, offering both theoretical insights and practical, step-by-step protocols for the modern research laboratory.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the specific stereochemical outcomes required. The primary strategies that will be discussed in this guide are:

-

Synthesis from Pentose Sugars: Leveraging the natural abundance of pentoses like D-xylose and L-arabinose, this biomimetic approach is inspired by the Maillard reaction.

-

Convergent Synthesis from Simple Acyclic Precursors: Building the furanone core from small, readily available molecules such as glyoxylic acid and propionaldehyde.

-

Stepwise Functionalization of a Furanone Precursor: A multi-step approach involving the initial synthesis of a simpler furanone followed by the introduction of the diol functionality.

This guide will provide detailed protocols for the most promising and well-documented of these approaches, with a focus on the underlying chemical principles that govern each transformation.

Protocol 1: Synthesis from Pentose Sugars via Maillard-Type Reactions

The formation of furanones from the reaction of pentoses and amino acids is a well-known phenomenon in food chemistry.[3][5] This process, a cornerstone of the Maillard reaction, can be adapted for the controlled synthesis of hydroxylated furanones. Pentoses are ideal precursors as their five-carbon backbone readily forms the core structure of the target molecule.[6]

Causality of Experimental Choices

The reaction conditions for a Maillard-type synthesis are critical for directing the cascade of reactions towards the desired furanone product.

-

Choice of Pentose: D-xylose is a commonly used and readily available pentose that serves as an excellent starting material.

-

Role of the Amino Acid: An amino acid, such as glycine, is required to initiate the Maillard reaction cascade by forming an Amadori compound.

-

pH Control: The pH of the reaction medium influences the enolization pathways of the sugar intermediates. A slightly acidic to neutral pH is generally favored for the formation of furanones.

-

Temperature and Reaction Time: Thermal energy is required to drive the dehydration and cyclization steps. The temperature and reaction time must be carefully controlled to maximize the yield of the desired furanone and minimize the formation of polymeric melanoidins.

Experimental Workflow: Maillard-Type Synthesis

Caption: Workflow for Maillard-type synthesis.

Step-by-Step Protocol

-

Preparation of Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-xylose (1.0 eq) and glycine (1.0 eq) in a 0.2 M phosphate buffer solution (pH 7.0).

-

Thermal Reaction: Heat the reaction mixture to 90-120°C with vigorous stirring for 1-2 hours. The solution will gradually turn yellow and then brown.

-

Work-up: Cool the reaction mixture to room temperature. Acidify the solution to approximately pH 4 with hydrochloric acid.

-

Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure this compound.

| Parameter | Value/Condition | Rationale |

| Precursors | D-Xylose, Glycine | Readily available and biomimetic. |

| Solvent | Phosphate Buffer (pH 7.0) | Controls pH to favor furanone formation. |

| Temperature | 90-120°C | Provides energy for dehydration and cyclization. |

| Reaction Time | 1-2 hours | Balances product formation and degradation. |

| Purification | Flash Chromatography | Effective for separating polar furanone from byproducts. |

| Expected Yield | 15-25% | Yields can be moderate due to the complexity of the Maillard reaction. |

Protocol 2: Synthesis from Glyoxylic Acid and Propionaldehyde

A convergent approach using simple, inexpensive starting materials offers an alternative to sugar-based syntheses. A patented method for a structural isomer, 5-hydroxy-4-methyl-2(5H)-furanone, provides a strong foundation for a plausible synthesis of the target molecule.[7] This method involves a condensation reaction followed by an acid-catalyzed cyclization.

Causality of Experimental Choices

-

Precursors: Glyoxylic acid hydrate serves as a two-carbon building block, while propionaldehyde provides the remaining three carbons of the furanone ring.

-

Role of Morpholine: Morpholine acts as a catalyst and a reactant in the initial condensation step.

-

Solvent: A polar protic solvent like methanol or ethanol is used to dissolve the reactants and facilitate the reaction.

-

Acid-Catalyzed Cyclization: Hydrochloric acid is used to catalyze the final ring-closing step to form the furanone.

-

Temperature Control: The reaction temperatures are carefully controlled at each stage to optimize the yield and minimize side reactions.

Reaction Pathway: Convergent Synthesis

Caption: Convergent synthesis pathway.

Step-by-Step Protocol

-

Initial Reaction Setup: Dissolve glyoxylic acid hydrate (1.0 eq) in methanol at 0-5°C in a reaction vessel. Add morpholine (1.0-2.0 eq) and stir for 20-40 minutes.

-

Condensation: To the reaction mixture, add propionaldehyde (1.0 eq). Gradually heat the mixture to 40-80°C and maintain for 4-6 hours.

-

Concentration: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent.

-

Cyclization: To the concentrated residue, add a 6-10 M solution of hydrochloric acid. Heat the mixture to 70-90°C for 1-2 hours to effect cyclization.

-

Purification: The final product can be purified by vacuum distillation.

| Parameter | Value/Condition | Rationale |

| Precursors | Glyoxylic Acid Hydrate, Propionaldehyde | Inexpensive and readily available building blocks. |

| Catalyst/Reagent | Morpholine, HCl | Morpholine for condensation, HCl for cyclization. |

| Solvent | Methanol or Ethanol | Polar protic solvent suitable for the reactants. |

| Temperature | 0-5°C (initial), 40-80°C, 70-90°C | Stepwise temperature control for optimal reaction at each stage. |

| Reaction Time | 4-6 hours (condensation), 1-2 hours (cyclization) | Sufficient time for each reaction step to go to completion. |

| Purification | Vacuum Distillation | Suitable for purification of the final product. |

| Expected Yield | ~80% (for the isomer) | High-yielding process based on patent literature for a similar molecule.[7] |

Protocol 3: Stepwise Synthesis via Dihydroxylation of a Furanone Precursor

This strategy involves the synthesis of a suitable furanone intermediate, followed by the dihydroxylation of the carbon-carbon double bond to install the 3,4-dihydroxy functionality. This approach offers a high degree of control over the introduction of the hydroxyl groups.

Causality of Experimental Choices

-

Choice of Furanone Precursor: A simple furanone such as 5-methyl-2(5H)-furanone would be an ideal starting material. This can be synthesized from readily available precursors like L-lactic acid ethyl ester.[8]

-

Dihydroxylation Reagent: syn-Dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).[1][9] OsO₄ is generally more reliable and gives higher yields, but it is also highly toxic and expensive.[10] KMnO₄ is a less expensive alternative but can lead to over-oxidation if not carefully controlled.[9][11][12]

-

Reaction Conditions for Dihydroxylation: The dihydroxylation with KMnO₄ must be carried out under cold, dilute, and basic conditions to prevent cleavage of the newly formed diol.[9][11][12] The use of a co-oxidant like N-methylmorpholine N-oxide (NMO) with catalytic amounts of OsO₄ is a common strategy to improve safety and reduce cost.[9]

Reaction Pathway: Dihydroxylation of a Furanone Precursor

Caption: Dihydroxylation of a furanone precursor.

Step-by-Step Protocol (using KMnO₄)

-

Preparation of Furanone Solution: Dissolve 5-methyl-2(5H)-furanone (1.0 eq) in a mixture of acetone and water.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of KMnO₄: Slowly add a cold, dilute solution of potassium permanganate in aqueous sodium hydroxide to the furanone solution with vigorous stirring. The purple color of the permanganate should disappear as it reacts.

-

Reaction Monitoring: Continue the addition until a faint pink color persists. Stir for an additional 30 minutes at 0°C.

-

Work-up: Quench the reaction by adding a small amount of sodium bisulfite to consume any excess KMnO₄. Filter the mixture to remove the manganese dioxide precipitate.

-

Extraction and Purification: Extract the filtrate with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting diol by column chromatography.

| Parameter | Value/Condition | Rationale |

| Precursor | 5-Methyl-2(5H)-furanone | A readily synthesizable furanone with the correct carbon skeleton. |

| Reagent | KMnO₄ (cold, dilute, basic) | A classic and accessible reagent for syn-dihydroxylation.[9][11][12] |

| Solvent | Acetone/Water | A common solvent system for permanganate oxidations. |

| Temperature | 0°C | Crucial for preventing over-oxidation and cleavage of the diol.[9] |

| Purification | Filtration and Chromatography | Necessary to remove MnO₂ and other byproducts. |

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show signals for the methyl group, the proton at C5, and the two hydroxyl protons. The ¹³C NMR spectrum will show five distinct carbon signals, including a carbonyl carbon, two hydroxyl-bearing carbons, a methine carbon, and a methyl carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl groups (broad peak around 3400 cm⁻¹) and the lactone carbonyl group (strong peak around 1750 cm⁻¹).

Conclusion and Future Perspectives

This guide has outlined three distinct and viable strategies for the synthesis of this compound from different classes of precursors. The choice of the optimal synthetic route will depend on the specific needs of the researcher, including factors such as cost, scale, and desired stereochemical purity. The Maillard-type synthesis offers a biomimetic approach from renewable resources, while the convergent synthesis from simple acyclic precursors provides a potentially high-yielding route. The stepwise functionalization of a furanone precursor allows for a high degree of control over the introduction of the diol functionality.

Future research in this area could focus on the development of stereoselective versions of these syntheses, particularly for the dihydroxylation step, to access enantiomerically pure forms of the target molecule. Furthermore, exploring enzymatic or chemo-enzymatic routes could offer more sustainable and environmentally friendly alternatives to traditional chemical methods. The protocols and insights provided herein serve as a solid foundation for further exploration and application of this important furanone derivative in various fields of chemical and biological sciences.

References

-

Wikipedia contributors. (2023). Dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Chemistry Steps. (n.d.). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. Retrieved January 26, 2026, from [Link]

-

Various Authors on ResearchGate. (n.d.). Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. ResearchGate. Retrieved January 26, 2026, from [Link]

-

Kwak, E. J., & Lim, S. I. (2022). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 11(18), 2845. [Link]

- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5h)-furanone. (2014). Google Patents.

-

Ashenhurst, J. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

- Jain, A., & Devra, V. (2017). kinetics and mechanism of permanganate oxidation of enrofloxacin in aqueous alkaline medium.

- Karangwa, E., et al. (2016). Sensory Characteristics of Maillard Reaction Products Obtained from Sunflower Protein Hydrolysates and Different Sugar Types. Food Science and Technology Research, 22(5), 635-644.

- Padwa, A., et al. (2007). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 12(7), 1435-1454.

- Loza, V. V., Vostrikov, N. S., & Miftakhov, M. S. (2008). Synthesis of (5S)-5-Methylfuran-2(5H)-one and Its Dihydro Derivative. Russian Journal of Organic Chemistry, 44(12), 1804–1806.

- Isbell, H. S., & Schaffer, R. (1957). SYNTHESIS OF L-ARABINOSE-5-C14. Journal of the American Chemical Society, 79(21), 5763–5766.

- Cechner, A., et al. (2014). An Investigation of the Complexity of Maillard Reaction Product Profiles from the Thermal Reaction of Amino Acids with Sucrose Using High Resolution Mass Spectrometry. Molecules, 19(8), 11871-11889.

- Donohoe, T. J., et al. (2013). Mechanism of the Os-Catalyzed Oxidative Cyclization of 1,5-Dienes. The Journal of Organic Chemistry, 78(22), 11347–11357.

- Jain, A., & Devra, V. (2017). kinetics and mechanism of permanganate oxidation of enrofloxacin in aqueous alkaline medium.

-

Ashenhurst, J. (n.d.). Dihydroxylation of alkenes with cold, dilute KMnO4 to give vicinal diols. Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

- Wang, Y., et al. (2022).

- Binder, J. B., & Raines, R. T. (2009). Synthesis of Furfural from Xylose and Xylan. ChemSusChem, 2(10), 949-952.

- Provost, J. J., et al. (2019). The Maillard Reaction. In The Chemistry of Food. San Diego, CA: Montezuma Publishing.

- Li, Z., et al. (2024). Producing D-Ribose from D-Xylose by Demonstrating a Pentose Izumoring Route. Journal of Agricultural and Food Chemistry, 72(49), 21105–21113.

-

LibreTexts. (2019, June 5). 11.3.2 Dihydroxylation. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

OrgoSolver. (n.d.). Alkene Reactions: 1,2-diol formation via dihydroxylation with potassium permanganate (KMnO4). Retrieved January 26, 2026, from [Link]

-

LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

- Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. researchgate.net [researchgate.net]

- 7. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. orgosolver.com [orgosolver.com]

Definitive Identification of Furanone Compounds: Advanced Analytical Protocols and Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Furanones are a critical class of heterocyclic compounds, commanding significant attention across the pharmaceutical, food science, and chemical industries. Their characteristic five-membered ring structure is a scaffold for potent signaling molecules, key flavor and aroma contributors, and versatile intermediates in synthetic chemistry.[1] For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a quintessential flavor compound responsible for the sweet, fruity aroma of strawberries and pineapples, while other furanone derivatives serve as building blocks for novel therapeutics.[1][2][3]

However, the physicochemical properties of furanones—ranging from volatile aroma compounds to polar, thermally labile structures—present considerable analytical challenges.[4][5] Direct analysis is often hampered by their high polarity, instability at elevated temperatures, and the complexity of the matrices in which they are found. This guide provides a detailed exploration of the primary analytical techniques for the robust identification and quantification of furanone compounds, moving beyond mere procedural lists to explain the causal logic behind methodological choices. We present self-validating workflows that integrate sample preparation, separation science, and spectral analysis to ensure trustworthy and reproducible results.

Strategic Overview: A Multi-Modal Analytical Approach

No single technique is universally optimal for all furanone analyses. The choice is dictated by the analyte's properties (e.g., volatility, concentration) and the sample matrix. A comprehensive strategy often involves a primary separation technique coupled with a definitive identification method. This workflow ensures both efficient screening and unambiguous structural confirmation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) and 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) with DNA breaking activity in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. weinobst.at [weinobst.at]

Troubleshooting & Optimization

Technical Support Center: Refining Vacuum Distillation Protocols for Furanone Purification

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification of furanone derivatives. Furanones are a critical class of compounds, prevalent as natural products, flavoring agents, and versatile intermediates in pharmaceutical synthesis.[1][2] Their purification, however, presents unique challenges due to varying polarities, thermal sensitivities, and the presence of closely-related impurities.[3][4]

Vacuum distillation is a powerful technique for purifying these compounds by lowering their boiling point, thereby mitigating the risk of thermal degradation.[5][6] This support center provides a structured, in-depth guide to troubleshoot and optimize your vacuum distillation protocols, ensuring high purity and yield.

Frequently Asked Questions (FAQs): First Principles of Furanone Distillation

This section addresses fundamental questions to build a strong theoretical and practical foundation.

Q1: Why is vacuum distillation the preferred method for many furanone purifications?

A: The primary reason is to prevent thermal decomposition. Many furanone structures are sensitive to high temperatures, which can cause isomerization, polymerization, or complete degradation.[7][8] By reducing the operating pressure, the boiling point of the furanone is significantly lowered, allowing for distillation at a much gentler temperature.[9] This is crucial for preserving the integrity of the target molecule, especially in multi-step syntheses where yield is paramount.

Q2: How do I estimate the boiling point of my furanone under vacuum?

A: A precise boiling point under vacuum can be estimated using a temperature-pressure nomograph if you know the boiling point at atmospheric pressure and the target vacuum pressure. As a rule of thumb, for many organic compounds, reducing the pressure to ~1 mmHg can lower the boiling point by 100-120°C compared to the atmospheric boiling point (760 mmHg). However, this is a rough estimate, and empirical testing is always necessary.

Q3: What are the most critical parameters to control during the distillation?

A: The three most critical parameters are:

-

Pressure (Vacuum Level): A stable and sufficiently low pressure is essential. Fluctuations in pressure will cause the boiling point to change, leading to inconsistent distillation rates and poor separation.[6]

-

Temperature (Heating Mantle/Oil Bath): The heat input must be carefully controlled to maintain a steady distillation rate without superheating the compound. Overheating is a primary cause of degradation.[10]

-

Condenser Efficiency: The condenser must be cold enough to efficiently liquefy the furanone vapors. Inadequate cooling will result in product loss through the vacuum line.

Q4: Should I use a simple or fractional vacuum distillation setup?

A: This depends on the purity of your crude material.

-

Simple Vacuum Distillation: Best for removing non-volatile impurities (e.g., salts, baseline material) or separating components with widely different boiling points (>70°C difference).

-

Fractional Vacuum Distillation: Necessary for separating furanones from impurities with close boiling points, such as structural isomers or side-products from the synthesis.[3][11][12] The fractionating column provides multiple theoretical plates, enhancing separation efficiency.[12]

Baseline Protocol: Fractional Vacuum Distillation of a Furanone Derivative

This protocol provides a detailed, self-validating starting point for your experiments. It assumes the goal is to separate a target furanone from impurities with similar volatilities.

Materials:

-

Crude furanone mixture

-

Round-bottom flask (distilling flask), appropriately sized (should be 1/2 to 2/3 full)

-

Claisen adapter

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with condenser and vacuum adapter

-

Receiving flasks (multiple, for collecting different fractions)

-

Thermometer and adapter

-

Teflon-coated magnetic stir bar

-

Heating mantle or oil bath with magnetic stirring

-

Vacuum pump (with a cold trap)

-

Manometer (pressure gauge)

-

Thick-walled vacuum tubing

-

Glassware joint grease

Step-by-Step Methodology:

-

Glassware Inspection: Before assembly, meticulously inspect all glassware for any cracks, chips, or star fractures. Weakened glass can implode under vacuum.[13]

-

Apparatus Assembly:

-

Place the magnetic stir bar into the distilling flask and add the crude furanone mixture.

-

Lightly grease all ground-glass joints to ensure an airtight seal.[13]

-

Assemble the apparatus as shown in the workflow diagram below, starting from the distilling flask and moving towards the receiving flask. Ensure all components are securely clamped.

-

The Claisen adapter is crucial as it helps prevent bumping and provides an extra port for the thermometer.[13]

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[12]

-

Connect the condenser to a coolant source (e.g., a circulating chiller).

-

Connect the vacuum adapter to a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump using thick-walled tubing. The trap is essential to protect the pump from corrosive vapors.[13]

-

-

Initiating the Distillation:

-

Begin magnetic stirring. Crucially, do not use boiling stones , as they are ineffective under vacuum.[13]

-

Turn on the condenser coolant flow.

-

Slowly and carefully turn on the vacuum pump to gradually evacuate the system. A sudden pressure drop can cause violent bumping.[10]

-

Monitor the manometer until the target pressure is reached and stable. If the pressure does not stabilize, you have a leak (see Troubleshooting section).

-

-

Heating and Fraction Collection:

-

Once the vacuum is stable, begin gently heating the distilling flask.[13]

-

Observe the mixture for the onset of boiling and condensation on the thermometer bulb.

-

Record the temperature and pressure when the first drop of distillate is collected in the receiving flask. This is the boiling point at that pressure.

-

Collect any initial low-boiling impurities as a "forerun" fraction in the first receiving flask.

-

When the temperature stabilizes at the expected boiling point of your target furanone, switch to a new, clean receiving flask to collect the main product fraction.

-

Continue collecting this fraction as long as the temperature remains constant. A sharp rise in temperature often indicates that a higher-boiling impurity is beginning to distill.

-

-

Shutdown Procedure:

-

Post-Purification Analysis (Self-Validation):

-

Analyze all collected fractions (forerun, main product, and any high-boiling fractions) by an appropriate method (e.g., GC-MS, NMR) to determine purity and confirm the identity of the purified furanone.

-

Visualization: Experimental Workflow

Caption: Workflow for furanone purification via vacuum distillation.

Troubleshooting Guide (Q&A Format)

This guide addresses common issues encountered during the vacuum distillation of furanones.

| Problem/Symptom | Probable Cause(s) | Recommended Solution(s) |

| Cannot Reach Target Vacuum | 1. Leaks in glassware joints.2. Poorly seated thermometer/adapters.3. Cracks in glassware.4. Degraded or improper vacuum tubing.5. Inefficient vacuum pump or contaminated pump oil. | 1. Re-grease and reseat all joints. Ensure clamps are secure but not overtightened.2. Check all adapters for a snug fit.3. Carefully re-inspect all glassware under good lighting.4. Use only thick-walled vacuum tubing. Check for holes or cracks.5. Check the pump's ultimate pressure rating and change the oil if necessary. |

| Pressure is Unstable/Fluctuating | 1. Bumping of the liquid in the distilling flask.2. A leak that opens and closes with temperature changes.3. Inconsistent vacuum pump performance. | 1. Ensure vigorous and constant stirring with a magnetic stirrer.2. Re-check all joints, especially those near the heat source.3. Service the vacuum pump. Consider using a vacuum controller for precise pressure regulation.[6] |

| Product is Not Distilling (Even with Heat) | 1. Insufficient heat applied.2. Vacuum is not low enough (boiling point is still too high).3. Thermometer is placed incorrectly.4. Excessive heat loss from the apparatus. | 1. Gradually increase the temperature of the heating bath.2. Troubleshoot the vacuum system to achieve a lower pressure.3. Ensure the thermometer bulb is correctly positioned.4. Insulate the distilling flask neck and the fractionating column with glass wool or aluminum foil to minimize heat loss.[13] |